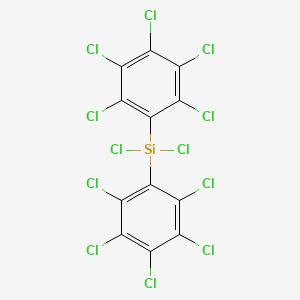
Bis(pentachlorophenyl)dichlorosilane
Vue d'ensemble
Description
Bis(pentachlorophenyl)dichlorosilane is a chemical compound with the linear formula C12Cl12Si . It has a molecular weight of 597.656 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Bis(pentachlorophenyl)dichlorosilane is represented by the linear formula C12Cl12Si . The compound has a molecular weight of 597.656 . More detailed structural analysis would require advanced techniques such as X-ray crystallography .Applications De Recherche Scientifique
Synthesis and Characterization
Bis(pentachlorophenyl)dichlorosilane has been studied for its potential in synthesizing various organometallic compounds. For example, it was used in the preparation of bis(pentachlorophenyl) silanediol through neutral hydrolysis (Carilla et al., 1992). This process also led to the development of other related compounds, including diethoxybis(pentachlorophenyl) silane, characterized using techniques like X-ray crystallography, IR, UV, and 1H NMR spectroscopy (Carilla et al., 1992).
Reactivity and Metalation Studies
Studies on bis(pentachlorophenyl)dichlorosilane have explored its reactivity, especially in the context of metalation. Haiduc and Gilman (1968) investigated the metalation of pentachlorophenyl-substituted organosilicon compounds, including bis(pentachlorophenyl)dimethylsilane, to produce organolithium reagents. These reagents were then used to synthesize several other organosilicon compounds, demonstrating the versatility of bis(pentachlorophenyl)dichlorosilane in organometallic chemistry (Haiduc & Gilman, 1968).
Application in Arylation Processes
Bis(pentachlorophenyl)thallium(III) chloride, a compound related to bis(pentachlorophenyl)dichlorosilane, has been used as an arylating reagent for transition metal complexes. This application in arylation demonstrates the potential of bis(pentachlorophenyl)dichlorosilane in synthesizing transition metal complexes with specific properties. The resulting pentachlorophenyl-transition metal complexes were studied using visible-UV and IR spectroscopy (Royo & Serrano, 1978).
Polymers and Siloxane Catalysts
The compound has also been utilized in the synthesis of polymers and as a catalyst in polymer chemistry. For instance, tris(pentafluorophenyl)borane, a related compound, was used as an effective catalyst in the synthesis of optically active SiO-containing polymers. This demonstrates the relevance of bis(pentachlorophenyl)dichlorosilane in the field of polymer science, particularly in the synthesis of polymers with specific optical properties (Zhou & Kawakami, 2005).
Electrophilic Borane Synthesis
Further, bis(pentafluorophenyl)borane, closely related to bis(pentachlorophenyl)dichlorosilane, was synthesized and studied for its highly electrophilic nature. This compound was shown to be an effective hydroboration reagent, which indicates potential applications of bis(pentachlorophenyl)dichlorosilane in organic synthesis and hydroboration reactions (Parks, Piers, & Yap, 1998).
Safety and Hazards
Bis(pentachlorophenyl)dichlorosilane is a chemical compound that should be handled with care. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Therefore, it’s crucial to follow all safety protocols when handling this compound .
Propriétés
IUPAC Name |
dichloro-bis(2,3,4,5,6-pentachlorophenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Cl12Si/c13-1-3(15)7(19)11(8(20)4(1)16)25(23,24)12-9(21)5(17)2(14)6(18)10(12)22 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNPTYXGJRHIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[Si](C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Cl12Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392169 | |
| Record name | Silane, dichlorobis(pentachlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(pentachlorophenyl)dichlorosilane | |
CAS RN |
13248-01-6 | |
| Record name | Silane, dichlorobis(pentachlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS(PENTACHLOROPHENYL)DICHLOROSILANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






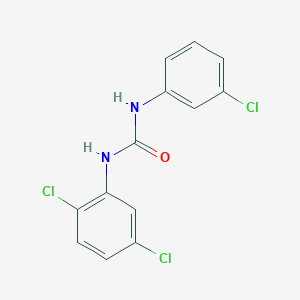
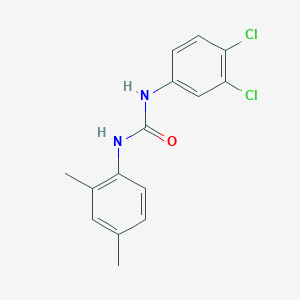


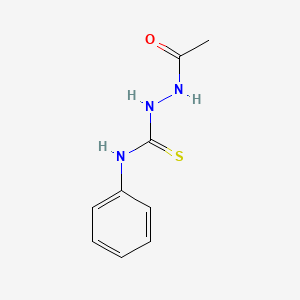

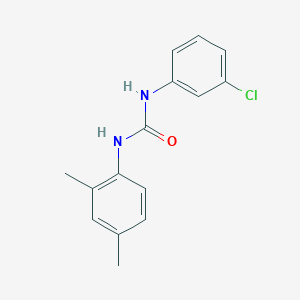


![Hydrazinecarbothioamide, 2-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B3335680.png)
